Ethyl 4-methylaminophenoxyacetate
Description
Ethyl 4-methylaminophenoxyacetate is an ester derivative of phenoxyacetic acid featuring a methylamino (-NHCH₃) substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. Structurally, it comprises a phenoxy group linked to an acetic acid ethyl ester, where the methylamino group enhances both electronic and steric properties compared to simpler analogs.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-[4-(methylamino)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)8-15-10-6-4-9(12-2)5-7-10/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
SESCSKLXOKSATC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 4-methylaminophenoxyacetate, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences
Substituent Effects: Electron-Donating Groups: Methyl (CH₃) and methoxy (OCH₃) groups enhance aromatic ring stability and direct electrophilic substitution to ortho/para positions. The methylamino (NHCH₃) group in the target compound offers similar electronic effects but adds basicity due to the lone pair on nitrogen . Electron-Withdrawing Groups: The chloro (Cl) substituent in ethyl 2-(4-chlorophenoxy)acetoacetate deactivates the ring, making it less reactive toward electrophilic attack but useful in agrochemicals .
Physicochemical Properties: Solubility: Amino and methylamino derivatives exhibit higher solubility in polar solvents (e.g., ethanol, water) due to hydrogen bonding, whereas methyl and methoxy analogs are more lipophilic . Melting Points: Ethyl 2-(4-aminophenoxy)acetate has a defined melting point (56–58°C), while chloro and methoxy derivatives are typically liquids at room temperature .
Applications: Pharmaceuticals: Amino/methylamino derivatives are preferred for drug intermediates (e.g., dual GK precursors) due to their ability to participate in hydrogen bonding . Agrochemicals: Chlorinated analogs are utilized in pesticides or herbicides for their stability and reactivity .
Safety and Handling: Amino-containing compounds require stringent precautions (e.g., inert atmospheres) to prevent oxidation, whereas methoxy and methyl derivatives are less hazardous .
Research Findings and Trends
- Synthetic Efficiency: The reduction of nitro intermediates (e.g., Fe/NH₄Cl) is a common step for amino derivatives, but methylamino compounds may require additional methylation steps .
- Spectroscopic Characterization : NMR and mass spectrometry are critical for verifying substituent positions in analogs .
- Emerging Applications : Methoxy and methyl derivatives are being explored as green solvents or food-grade additives due to low toxicity .
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous acetone or dimethylformamide (DMF), 4-methylaminophenol reacts with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for displacement of the chloride ion. Typical reaction conditions involve heating at 60–80°C for 6–12 hours under reflux.
Yield Optimization and Challenges
Yields range from 65% to 78%, contingent on solvent polarity and stoichiometric ratios. Excess ethyl chloroacetate (1.5–2.0 equivalents) improves conversion rates, while prolonged reaction times risk side reactions such as N-alkylation of the methylamino group. Purification via recrystallization from ethanol-water mixtures enhances product purity to >95%.
Alkylation of Ethyl Glycolate with 4-Methylaminophenol
An alternative approach involves alkylating ethyl glycolate with 4-methylaminophenol under Mitsunobu conditions or using coupling reagents. This method avoids handling reactive chloroacetate derivatives.
Mitsunobu Reaction Protocol
Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), ethyl glycolate reacts with 4-methylaminophenol in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via a redox mechanism, forming the desired ester in 70–85% yield. This method minimizes side reactions but requires rigorous moisture exclusion and costly reagents.
Economical Alternatives with Dicyclohexylcarbodiimide (DCC)
Coupling ethyl glycolate with 4-methylaminophenol using DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) offers a lower-cost pathway. Yields of 60–70% are achievable, though product isolation is complicated by urea byproducts.
Catalytic Methods Using Solid Acid Catalysts
Solid acid catalysts, such as sulfonated diatomite or zeolites, enable greener synthesis by facilitating esterification under mild conditions.
Sulfonated Diatomite-Catalyzed Esterification
Adapting methodologies from coumarin synthesis, 4-methylaminophenol and ethyl glycolate react in toluene at 90°C with 10 wt% sulfonated diatomite. Water removal via a Dean-Stark trap shifts equilibrium toward ester formation, achieving 80–88% yield in 4–6 hours. The catalyst is recyclable for 3–5 cycles without significant activity loss.
Zeolite-Mediated Vapor-Phase Reactions
Vapor-phase reactions over H-beta zeolites at 150°C afford this compound in 75% yield. This continuous-flow method reduces solvent use but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.
Solvent-Free Microwave Protocol
A mixture of 4-methylaminophenol, ethyl glycolate, and p-toluenesulfonic acid (PTSA) is irradiated at 100°C for 15–20 minutes under solvent-free conditions. Yields reach 82–90%, with purity >98% after silica gel chromatography. This method is ideal for small-scale, high-throughput applications.
Comparison of Preparation Methods
The table below evaluates key parameters across methodologies:
| Method | Yield (%) | Time | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|---|
| Direct Esterification | 65–78 | 6–12 h | 60–80 | K₂CO₃/TEA | High |
| Mitsunobu Reaction | 70–85 | 2–4 h | 0–25 | PPh₃/DEAD | Low |
| Sulfonated Diatomite | 80–88 | 4–6 h | 90 | Sulfonated Diatomite | Moderate |
| Microwave-Assisted | 82–90 | 15–20 min | 100 | PTSA | Low |
Challenges and Optimization Strategies
Q & A
Q. How can researchers optimize the synthesis of ethyl 4-methylaminophenoxyacetate to improve yield and purity?
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodology :
- NMR : Use - and -NMR to confirm the methylamino group (δ ~2.8 ppm for N–CH₃) and ester carbonyl (δ ~170 ppm) .
- IR : Identify key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How does pH affect the stability of this compound in aqueous solutions?
Q. What strategies mitigate byproduct formation during esterification of 4-methylaminophenoxyacetic acid?
Methodology :
- Activating Agents : Use DCC/DMAP to enhance coupling efficiency and reduce dimerization .
- Solvent Control : Anhydrous conditions (e.g., THF or DCM) minimize hydrolysis of the ethyl ester .
- Temperature Modulation : Maintain 0–5°C during acid activation to suppress side reactions .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) influence the functionalization of this compound?
Methodology :
- Radical Trapping : Add TEMPO to quench radical intermediates and assess product distribution via GC-MS .
- Kinetic Isotope Effects (KIE) : Compare ratios using deuterated substrates to identify rate-determining steps . Key Insight : Electron-deficient aromatic rings favor nucleophilic substitution, while methoxy/amino groups promote radical pathways .
Q. What computational approaches predict the stereoelectronic effects of substituents on the bioactivity of this compound derivatives?
Q. How can researchers reconcile contradictory data on the compound’s inhibitory effects across enzyme assays?
Methodology :
- Assay Standardization : Normalize activity measurements using a reference inhibitor (e.g., indomethacin for COX-2) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain discrepancies between in vitro and in vivo results . Case Study : Inconsistent IC₅₀ values for PDE4 inhibition may arise from differential solubility in assay buffers .
Q. What role does the methylamino group play in modulating the compound’s pharmacokinetic properties?
Methodology :
- LogP Measurement : Determine partition coefficients (shake-flask method) to assess lipophilicity .
- CYP450 Metabolism : Incubate with human liver microsomes and quantify metabolites via UPLC-QTOF . Key Finding : The methylamino group enhances solubility but increases susceptibility to N-demethylation, reducing bioavailability .
Q. How can green chemistry principles be applied to scale up this compound synthesis?
Q. What strategies resolve crystallinity challenges in this compound derivatives for X-ray studies?
Methodology :
- Co-Crystallization : Add co-formers (e.g., succinic acid) to induce crystal lattice formation .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth .
Example : Ethyl 2-(3-amino-4-hydroxyphenyl)acetate formed suitable crystals using ethanol/water (7:3) at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
